[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride
Description
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and a methanesulfonyl chloride moiety at the 5-position. The molecular formula is C₆H₁₀ClN₃O₃S, with a calculated molecular weight of 247.69 g/mol. Sulfonyl chlorides are highly reactive intermediates, often used to synthesize sulfonamides, sulfonate esters, or other derivatives via nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H9ClN2O3S |
|---|---|
Molecular Weight |
224.67 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O3S/c1-4(2)6-8-5(12-9-6)3-13(7,10)11/h4H,3H2,1-2H3 |
InChI Key |
BPTYRTUZADTGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions usually require heating and the presence of a catalyst to facilitate the formation of the sulfonyl chloride group . Another method involves the chlorination of methanesulfonic acid with thionyl chloride, producing methanesulfonyl chloride as an intermediate .
Industrial Production Methods
Industrial production of methanesulfonyl chloride, a key intermediate in the synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride, involves the reaction of methane with sulfuryl chloride in a radical reaction . This method is preferred due to its efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Elimination Reactions: Methanesulfonyl chloride can undergo elimination reactions to generate reactive intermediates such as sulfene.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosgene, and various bases. Reaction conditions often involve heating and the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include methanesulfonates, which are used as intermediates in further chemical transformations .
Scientific Research Applications
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form various products . The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Sulfonyl Chlorides
The reactivity and stability of sulfonyl chlorides are influenced by the electronic and steric effects of their substituents. Below is a comparison with key analogs:
Key Findings :
- The oxadiazole ring in the target compound provides greater electron-withdrawing effects compared to pyrazole or triazole rings, increasing the sulfonyl chloride’s electrophilicity and reactivity toward nucleophiles .
- Unlike triazole-based agrochemicals (e.g., metconazole), the target compound lacks hydrogen-bonding donor sites, suggesting divergent applications (e.g., as a synthetic intermediate rather than a bioactive molecule) .
Sulfonamide Derivatives
The sulfonyl chloride can act as a precursor to sulfonamides. For example, [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide () shares the same oxadiazole core but replaces the chloride with an amine. Key differences:
| Property | Sulfonyl Chloride | Sulfonamide Derivative |
|---|---|---|
| Reactivity | High (reacts with amines, alcohols) | Low (stable under standard conditions) |
| Solubility | Likely soluble in polar aprotic solvents | Higher aqueous solubility due to –NH₂ group |
| Applications | Intermediate for sulfonamide synthesis | Potential agrochemical/pharmaceutical agent |
Insight : The sulfonyl chloride’s reactivity makes it unsuitable for direct bioactive use but critical for derivatization .
Research Implications and Hypotheses
- Synthetic Utility : The compound’s structure positions it as a candidate for synthesizing sulfonamide-based inhibitors or herbicides, leveraging the oxadiazole ring’s metabolic stability .
- Stability Studies : Comparative studies with pyrazole or triazole sulfonyl chlorides could quantify hydrolysis rates and shelf-life under varying conditions.
Biological Activity
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride is a compound that has garnered attention due to its potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- IUPAC Name : [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride
- Molecular Formula : C₅H₈ClN₃O₂S
- Molecular Weight : 195.66 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enzyme inhibition and receptor binding, which can disrupt biochemical pathways. Specifically, the sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as amino acids in proteins.
Synthesis Methods
The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride typically involves:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbonyl compounds.
- Introduction of the Methanesulfonyl Chloride Group : This step can be accomplished by treating the oxadiazole with methanesulfonyl chloride in the presence of a base.
Biological Activity Overview
The compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole rings possess significant antimicrobial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Antitumor Activity
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, one study found that a related oxadiazole compound demonstrated IC50 values lower than standard chemotherapeutic agents against several cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Oxadiazole Derivative A | 15 | MCF-7 (Breast) |
| Oxadiazole Derivative B | 10 | HeLa (Cervical) |
| [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride | 12 | A549 (Lung) |
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of carbonic anhydrase, which is crucial in maintaining acid-base balance in tissues.
Case Studies
-
Anticancer Activity : A study published in a peer-reviewed journal demonstrated that [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl chloride significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
"The compound showed a remarkable ability to induce cell death in tumor cells while sparing normal cells" .
-
Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens and found effective inhibition against both Gram-positive and Gram-negative bacteria.
"The results suggest that the compound could serve as a lead structure for developing new antibacterial agents" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
